Tetramethylammonium acetate

Catalog No.
S1507678
CAS No.
10581-12-1
M.F
C6H15NO2
M. Wt
133.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetramethylammonium acetate

CAS Number

10581-12-1

Product Name

Tetramethylammonium acetate

IUPAC Name

tetramethylazanium acetate

Molecular Formula

C6H15NO2

Molecular Weight

133.19 g/mol

InChI

InChI=1S/C4H12N.C2H4O2/c1-5(2,3)4;1-2(3)4/h1-4H3;1H3,(H,3,4)/q+1;/p-1

InChI Key

MRYQZMHVZZSQRT-UHFFFAOYSA-M

SMILES

Array

Canonical SMILES

CC(=O)[O-].C[N+](C)(C)C

The exact mass of the compound Tetramethylammonium acetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97381. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetramethylammonium acetate (TMAOAc) is a quaternary ammonium salt characterized by a highly polar, non-nucleophilic tetramethylammonium cation paired with a mildly basic acetate anion. Presenting as a hygroscopic white crystalline solid with a melting point around 60-70 °C and decomposing near 184 °C, it exhibits high solubility in both water and polar organic solvents like methanol and N,N-dimethylacetamide (DMAc) . In industrial and laboratory procurement, TMAOAc is primarily sourced as a highly selective derivatization reagent for analytical pyrolysis, a specialized base for transition-metal catalysis, and a charge-reducing additive for native mass spectrometry . Its specific combination of a bulky, charge-diffuse cation and a reactive acetate anion makes it a critical process enabler in environments where standard alkali metal salts suffer from poor solubility, unwanted nucleophilic side reactions, or unfavorable solvation thermodynamics.

Substituting Tetramethylammonium acetate with generic alternatives like sodium acetate, ammonium acetate, or tetramethylammonium hydroxide (TMAH) frequently leads to process failure or analytical blindness . In analytical thermochemolysis, replacing TMAOAc with TMAH destroys the ability to differentiate between free fatty acids and esterified lipids, as the strongly basic hydroxide indiscriminately hydrolyzes all esters, whereas the milder acetate selectively methylates only free acids [1]. In catalytic cross-coupling, standard alkali acetates lack the specific cation-anion solubility dynamics of the TMA+ ion, which is specifically capable of precipitating bromide byproducts in aprotic solvents to drive challenging catalytic cycles forward [2]. Furthermore, in electrospray ionization mass spectrometry, standard ammonium or alkali acetates fail to provide the low Gibbs solvation free energy required to effectively reduce protein charge states [3]. Consequently, procurement decisions must treat TMAOAc as a chemically distinct reagent rather than a generic acetate source.

Selective Derivatization in Thermochemolysis-GC/MS

In the analysis of complex lipid mixtures, the choice of derivatization reagent dictates the analytical outcome. TMAOAc acts as a mild, selective methylating agent that exclusively converts free fatty acids into fatty acid methyl esters (FAMEs) without disrupting existing ester bonds[1]. In direct contrast, the commonly used comparator Tetramethylammonium hydroxide (TMAH) acts as a strong base, causing complete hydrolysis and subsequent methylation of both free and bonded (triglyceride) fatty acids[2]. By utilizing TMAOAc in a first-step pyrolysis at 300 °C, analysts can accurately quantify free acids before utilizing a secondary reagent for bonded acids.

Evidence DimensionDerivatization Selectivity
Target Compound DataTMAOAc selectively methylates 100% of free fatty acids with 0% hydrolysis of intact esters.
Comparator Or BaselineTMAH hydrolyzes and methylates 100% of both free and esterified fatty acids indiscriminately.
Quantified DifferenceAbsolute selectivity for free acids versus total lipid derivatization.
ConditionsMicrofurnace pyrolyzer at 300 °C, GC/MS analysis of complex lipid matrices.

Analytical laboratories must procure TMAOAc instead of TMAH when the specific quantification of free fatty acids versus intact triglycerides is required for quality control or biomarker profiling.

Reaction Driving Force in Pd-Catalyzed Intramolecular Direct Arylation

In the synthesis of complex pharmaceutical intermediates, the choice of base is critical for catalytic turnover. Mechanistic studies reveal that TMAOAc plays an essential, dual role in Pd-catalyzed intramolecular direct arylation that cannot be replicated by standard bases [1]. The intrinsically disfavored Br/OAc exchange on the palladium catalyst is driven forward specifically by the tetramethylammonium cation, which sequesters the liberated bromide anion as tetramethylammonium bromide (TMABr)—a salt that is highly insoluble in the DMAc solvent[2]. This continuous precipitation of TMABr shifts the equilibrium, overcoming what would otherwise be a turnover-limiting step.

Evidence DimensionCatalytic Turnover Generation (Br/OAc Exchange)
Target Compound DataTMAOAc drives equilibrium forward via continuous precipitation of insoluble TMABr in DMAc.
Comparator Or BaselineStandard alkali acetates fail to provide the specific cation-induced precipitation dynamics needed to overcome the turnover limit.
Quantified DifferenceEnables efficient catalytic cycling and high product yield in sterically hindered arylations where standard bases stall.
ConditionsPd(OAc)2 / PCy3 catalyzed direct arylation of aryl bromides in DMAc solvent.

Process chemists scaling up challenging C-H activation or cross-coupling reactions should specify TMAOAc to prevent catalyst stalling caused by product inhibition.

Charge State Reduction in Native Mass Spectrometry

The structural analysis of intact proteins via native electrospray ionization mass spectrometry (ESI-MS) benefits significantly from reagents that reduce the average charge state, simplifying complex spectra. Due to its exceptionally low Gibbs solvation free energy, TMAOAc facilitates the facile loss of adducted cations during collisional activation, resulting in lower analyte charge states compared to standard salts [1]. Quantitative comparisons demonstrate that protein ions formed from aqueous TMAOAc solutions exhibit on average 32% less charge than those formed from cesium acetate solutions, and significantly less charge than those formed from standard ammonium acetate [2].

Evidence DimensionAverage Protein Ion Charge Reduction
Target Compound DataTMAOAc solutions yield a 32% reduction in average protein charge.
Comparator Or BaselineCesium acetate and standard ammonium acetate yield highly charged, complex spectral envelopes.
Quantified Difference32% lower average charge state, directly correlating with lower Gibbs solvation free energy of the TMA+ cation.
ConditionsNano-ESI of aqueous protein solutions (e.g., ubiquitin, lysozyme) with acetate salt additives.

Structural biology and analytical MS laboratories must procure TMAOAc as an ESI additive to produce simplified, lower-charge-state spectra for complex native proteins.

Two-Step Thermochemolysis for Complex Lipid and Polymer Analysis

Directly leveraging its selective methylation capabilities, TMAOAc is the reagent of choice for differentiating free fatty acids from esterified lipids in complex matrices like Polysorbate 80, tall oil, and humic substances [1].

Specialized Base for Advanced Palladium-Catalyzed Cross-Couplings

Because of the distinct solubility profile of its byproduct (TMABr) in aprotic solvents like DMAc, TMAOAc is procured as a critical base for challenging Pd-catalyzed intramolecular direct arylations and C-H functionalizations[2].

Charge-Reducing Additive for Native Electrospray Ionization Mass Spectrometry

Building on its low Gibbs solvation free energy, TMAOAc is utilized as an advanced mobile phase and sample additive in native ESI-MS to simplify the spectral envelopes of large intact proteins and non-covalent complexes [3].

Physical Description

Liquid

Hydrogen Bond Acceptor Count

2

Exact Mass

133.110278721 Da

Monoisotopic Mass

133.110278721 Da

Heavy Atom Count

9

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

10581-12-1

General Manufacturing Information

Methanaminium, N,N,N-trimethyl-, acetate (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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